molecular formula Ca B576841 Calcium-46 CAS No. 13981-77-6

Calcium-46

Cat. No. B576841
CAS RN: 13981-77-6
M. Wt: 45.954
InChI Key: OYPRJOBELJOOCE-LZFNBGRKSA-N
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Patent
US04128491

Procedure details

10 kg batches of sodium perborate were treated in a series of experiments with CaCl2 in a two-stage spray process using in the first stage 1.5 kg of 30% by weight CaCl2 solution and in the second stage 1.5 kg of water, giving a perborate having a calcium content of 1.6% by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[B:1]([O:3][O-:4])=[O:2].[Na+].[Cl-].[Cl-].[Ca+2:8].[OH2:9]>>[B-:1]1([OH:9])([OH:4])[O:2][O:9][B-:1]([OH:2])([OH:3])[O:4][O:3]1.[Ca:8] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(=O)O[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Three
Name
Quantity
1.5 kg
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[B-]1(OO[B-](OO1)(O)O)(O)O
Name
Type
product
Smiles
[Ca]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04128491

Procedure details

10 kg batches of sodium perborate were treated in a series of experiments with CaCl2 in a two-stage spray process using in the first stage 1.5 kg of 30% by weight CaCl2 solution and in the second stage 1.5 kg of water, giving a perborate having a calcium content of 1.6% by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[B:1]([O:3][O-:4])=[O:2].[Na+].[Cl-].[Cl-].[Ca+2:8].[OH2:9]>>[B-:1]1([OH:9])([OH:4])[O:2][O:9][B-:1]([OH:2])([OH:3])[O:4][O:3]1.[Ca:8] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(=O)O[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Three
Name
Quantity
1.5 kg
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[B-]1(OO[B-](OO1)(O)O)(O)O
Name
Type
product
Smiles
[Ca]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04128491

Procedure details

10 kg batches of sodium perborate were treated in a series of experiments with CaCl2 in a two-stage spray process using in the first stage 1.5 kg of 30% by weight CaCl2 solution and in the second stage 1.5 kg of water, giving a perborate having a calcium content of 1.6% by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[B:1]([O:3][O-:4])=[O:2].[Na+].[Cl-].[Cl-].[Ca+2:8].[OH2:9]>>[B-:1]1([OH:9])([OH:4])[O:2][O:9][B-:1]([OH:2])([OH:3])[O:4][O:3]1.[Ca:8] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(=O)O[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Three
Name
Quantity
1.5 kg
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[B-]1(OO[B-](OO1)(O)O)(O)O
Name
Type
product
Smiles
[Ca]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04128491

Procedure details

10 kg batches of sodium perborate were treated in a series of experiments with CaCl2 in a two-stage spray process using in the first stage 1.5 kg of 30% by weight CaCl2 solution and in the second stage 1.5 kg of water, giving a perborate having a calcium content of 1.6% by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[B:1]([O:3][O-:4])=[O:2].[Na+].[Cl-].[Cl-].[Ca+2:8].[OH2:9]>>[B-:1]1([OH:9])([OH:4])[O:2][O:9][B-:1]([OH:2])([OH:3])[O:4][O:3]1.[Ca:8] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(=O)O[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Three
Name
Quantity
1.5 kg
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[B-]1(OO[B-](OO1)(O)O)(O)O
Name
Type
product
Smiles
[Ca]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.